molecular formula C48H28CuN4O8 B137509 Cutcpp CAS No. 130726-41-9

Cutcpp

Cat. No. B137509
CAS RN: 130726-41-9
M. Wt: 855.7 g/mol
InChI Key: JFJHHBUSDSQBFW-GJNDDOAHSA-L
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Description

Cutcpp, also known as Copper (II) meso-tetra (4-carboxyphenyl)porphine (CuTCPP), is a type of porphyrin that has been used to modify the photoresponse properties of TiO2 particles . It has been combined with TiO2 nanotubes to prepare photocatalysts under visible light . The presence of CuTCPP molecules in the TiO2 surface led to enhancement in its photodegradation of methylene blue (MB) under visible light irradiation .


Synthesis Analysis

CuTCPP was synthesized to modify the photoresponse properties of TiO2 particles . The synthesis of Cu-TCPP MOF/g-C3N4 heterojunctions as efficient photocatalysts for hydrogen generation was also reported . The synthesis method of CuTCPp is similar to the process of CuTEPp, only H2TCPp replaced with H2TEPp .


Molecular Structure Analysis

CuTCPP nanosheets displayed a typical type I isotherm at 77 K, indicating a microporous structure . The CuTCPP nanosheets not only enhanced the accumulation abilities of HQ and CC, but also improved their apparent catalytic rate .


Chemical Reactions Analysis

CuTCPP has been used for the photodegradation of methylene blue (MB) over CuTCPP-TiO2 . The photocatalytic degradation kinetics of MB fitted well with the Langmuir–Hinshelwood mode . The Cu2(CuTCPP) catalyst had changed to CuO, Cu2O and Cu4O3 with confirmed intermediates Cu(HCOO)2 and Cu(OH)2 .


Physical And Chemical Properties Analysis

CuTCPP has unique photochemical and redox properties . The CuTCPP nanosheets not only enhanced the accumulation abilities of HQ and CC, but also improved their apparent catalytic rate . The CuTCPP nanosheets have a stacked sheet structure with abundant pores, a fast electron transfer ability, and a large electrode active area .

Scientific Research Applications

Photocatalytic CO2 Reduction

Cu(II) tetra(4-carboxylphenyl)porphyrin (CuTCPP) combined with TiO2 (P25) has shown impressive photocatalytic activity for CO2 reduction, producing methane under UV-vis irradiation. This composite offers a strengthened light absorption capability and enhanced separation efficiency of photo-induced electrons and holes (Wang et al., 2018).

MOF Thin Film Fabrication

CuTCPP metal-organic frameworks (MOF) thin films have been grown from tetrakis(4-carboxyphenyl)porphyrin and copper hydroxide nanoneedle array on a Cu substrate. These MOFs exhibit a high specific surface area, which is significant for applications in various fields (La et al., 2017).

Self-Cleaning Cotton Applications

CuTCPP/TiO2-coated cotton fabrics demonstrate superior self-cleaning performance under visible-light irradiation. These fabrics are characterized by significant photostability and reproducibility, making them promising for self-cleaning applications (Afzal et al., 2013).

Photocatalytic Degradation of Organic Pollutants

CuTCPP sensitized TiO2 particles enhance photodegradation of organic pollutants like methylene blue under visible light. This system illustrates a detailed dynamics of the catalytic mechanism, making it relevant for environmental remediation (Wang et al., 2014).

Electrochemical Sensors

CuTCPP-based MOF composites have shown high electro-catalytic activity for the oxidation of hydroxylamine and the redox of chlorogenic acid, demonstrating potential for the development of sensitive electrochemical sensors (Zhao et al., 2019).

Enhancement of Visible Light Photocatalytic Activity

CuTCPP hybridized g-C3N4 composites exhibit enhanced photocatalytic activity for phenol degradation under visible light, providing insights into the potential of CuTCPP in improving photocatalytic systems (Chen et al., 2015).

Mechanism of Action

The presence of CuTCPP molecules in the TiO2 surface led to enhancement in its photodegradation of MB under visible light irradiation . The S1 fluorescence was totally quenched after CuTCPP sensitized on the TiO2 . The highly photocatalytic activity of CuTCPp/TiO2 composite can be explained from the strong interaction of CuTCPp’s carboxyl group with the surface of TiO2 .

properties

IUPAC Name

4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;copper-67(2+);hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2/i;1+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJHHBUSDSQBFW-GJNDDOAHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[H+].[H+].[H+].[H+].C1=CC(=C([O-])[O-])C=CC1=C2C3=NC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C(=O)[O-])C=C5)C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])C=C3.[67Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28CuN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cutcpp

CAS RN

130726-41-9
Record name 5,10,15,20-Tetrakis(4-carboxyphenyl)porphinatocopper(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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